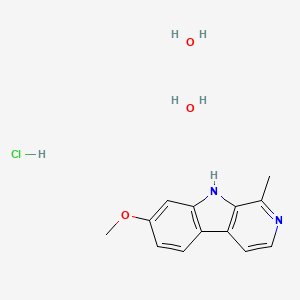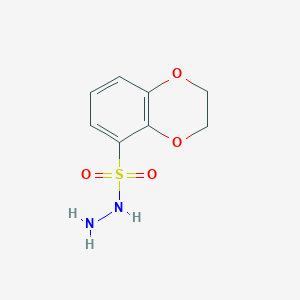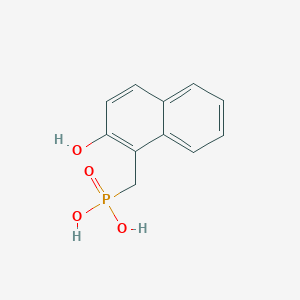
(2-Hydroxynaphthalen-1-yl)methylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester, commonly referred to as HNMPA, is a compound known for its inhibitory effects on insulin receptor tyrosine kinase. This compound is particularly significant in biochemical research due to its ability to inhibit insulin-stimulated glucose oxidation in isolated rat adipocytes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HNMPA is synthesized through a series of chemical reactions involving the esterification of hydroxy-2-naphthalenylmethylphosphonic acid. The process typically involves the use of acetoxymethyl esters under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of HNMPA involves large-scale synthesis using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
HNMPA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from HNMPA.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from HNMPA.
Substitution: This reaction involves the replacement of one functional group in HNMPA with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of HNMPA can lead to the formation of corresponding phosphonic acid derivatives, while reduction can yield hydroxy derivatives .
Applications De Recherche Scientifique
HNMPA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: HNMPA is used to study the inhibition of insulin receptor tyrosine kinase, which is crucial for understanding insulin signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications in treating conditions related to insulin resistance and diabetes.
Industry: HNMPA is used in the development of biochemical assays and diagnostic tools
Mécanisme D'action
HNMPA exerts its effects by inhibiting the activity of insulin receptor tyrosine kinase. This inhibition occurs through the binding of HNMPA to the active site of the enzyme, preventing its autophosphorylation and subsequent activation. This leads to a decrease in insulin-stimulated glucose oxidation and other downstream signaling pathways .
Comparaison Avec Des Composés Similaires
HNMPA is unique compared to other similar compounds due to its specific inhibitory effects on insulin receptor tyrosine kinase. Similar compounds include:
Hydroxy-2-naphthalenylmethylphosphonic acid: A precursor to HNMPA with similar inhibitory properties.
Trisacetoxymethyl ester derivatives: Compounds with similar esterification patterns but different functional groups
HNMPA stands out due to its high specificity and potency in inhibiting insulin receptor activity, making it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H11O4P |
|---|---|
Poids moléculaire |
238.18 g/mol |
Nom IUPAC |
(2-hydroxynaphthalen-1-yl)methylphosphonic acid |
InChI |
InChI=1S/C11H11O4P/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-16(13,14)15/h1-6,12H,7H2,(H2,13,14,15) |
Clé InChI |
MUXZJLFAEIFJFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
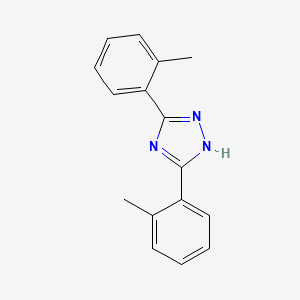

![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)

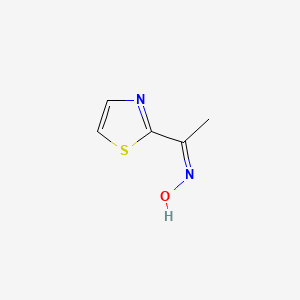

![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)

